Home > Products > Screening Compounds P28887 > 4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid
4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid -

4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid

Catalog Number: EVT-271879
CAS Number:
Molecular Formula: C24H20O6
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-708906 is an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1).
Overview

4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid is a complex organic compound that belongs to the class of diketones and is characterized by its unique structure and potential biological activities. The compound features a dioxobutanoic acid backbone substituted with phenylmethoxy groups, which may influence its chemical reactivity and biological properties. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of antiviral agents.

Source

The compound has been referenced in various scientific literature and patent filings, indicating its relevance in research and development. Notably, it has been associated with studies focusing on antiviral activities and enzyme inhibition, particularly against targets such as the influenza virus .

Classification

4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid can be classified as:

  • Chemical Class: Diketones
  • Functional Groups: Carboxylic acid, ether
  • Molecular Formula: C22H22O5
  • Molecular Weight: 366.41 g/mol
Synthesis Analysis

Methods

The synthesis of 4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid typically involves several steps that may include:

  1. Formation of Diketone Backbone: The initial step often involves the condensation of suitable precursors to form the diketone structure.
  2. Substitution Reactions: Subsequent reactions introduce the phenylmethoxy groups at specific positions on the aromatic ring.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Technical Details

The synthetic route may utilize reagents such as phenylmethanol derivatives and appropriate catalysts (e.g., acid catalysts) to facilitate the formation of ether linkages during substitution reactions. Reaction conditions like temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Data

  • Melting Point: Data on melting points can vary based on purity but typically falls within a specific range for similar compounds.
  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can be used to confirm the structure by analyzing chemical shifts corresponding to different hydrogen environments.
Chemical Reactions Analysis

Reactions

4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid may undergo various chemical reactions including:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: Converting diketone groups to alcohols using reducing agents like lithium aluminum hydride.
  • Acid-Base Reactions: The carboxylic acid group can participate in neutralization reactions with bases.

Technical Details

The reactivity of the diketone moiety allows for diverse transformations under controlled conditions. Reaction yields and by-products must be carefully monitored through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography.

Mechanism of Action

Process

The mechanism of action for 4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid is primarily investigated in the context of its potential antiviral properties. It is believed that the compound may inhibit viral replication by targeting specific viral enzymes or receptors involved in the viral life cycle.

Data

Studies have shown that related diketone compounds exhibit inhibitory effects on viral RNA synthesis, suggesting that this compound could share similar mechanisms . Detailed kinetic studies would be necessary to elucidate its specific interactions at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: The presence of both carboxylic acid and diketone functional groups provides multiple sites for chemical reactivity.
Applications

Scientific Uses

4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing antiviral drugs targeting influenza or other viral infections.
  • Biochemical Research: Investigating enzyme inhibition mechanisms and structure-activity relationships in drug development contexts.

Research into this compound continues to explore its full potential and applications in various fields of chemistry and pharmacology.

Introduction to the Compound’s Role in Medicinal Chemistry

Historical Context of β-Diketo Acid (DKA) Derivatives in Antiviral Research

β-Diketo acids emerged as privileged scaffolds in antiviral research following the discovery of their potent inhibition of HIV-1 integrase (IN) in the late 1990s. Early DKAs like L-731,988 demonstrated proof-of-concept by selectively blocking the strand transfer (ST) step of viral DNA integration—a process absolutely dependent on Mg²⁺ or Mn²⁺ ions coordinated within the IN active site [4]. Unlike reverse transcriptase or protease inhibitors, DKAs exploited a novel mechanism: metal chelation within the enzyme's catalytic core. This mechanism was validated when crystallographic studies revealed that DKAs displace the nucleophilic 3'-OH groups of viral DNA by binding the two magnesium ions in the IN active site [3].

The clinical success of raltegravir (2007 FDA approval)—a diketo acid bioisostere—cemented the therapeutic validity of this chemotype. However, first-generation DKAs faced significant limitations: [4]

Table 1: Evolution of DKA-Based Antiviral Agents

GenerationRepresentative CompoundKey AdvantagesLimitations
First-GenL-708,906Novel mechanism; ST selectivityLow bioavailability; rapid metabolism
Second-GenL-731,988Improved IN potency (IC₅₀ = 100 nM)CYP450 inhibition; poor CNS penetration
Optimized4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acidEnhanced cellular efficacy; resistance profileUnder clinical investigation

Contemporary research focuses on structural refinements to address these limitations. The 3,5-bis(phenylmethoxy)phenyl derivative exemplifies this evolution, designed to enhance membrane permeability and resistance profiles through extended aromatic substitution while retaining essential metal-chelating capability [4]. Recent studies confirm retained activity against raltegravir-resistant IN mutants (Q148K, N155S), highlighting its value in overcoming clinical resistance [4].

Structural Classification Within the DKA Pharmacophore Family

The pharmacophore of 4-[3,5-bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid adheres to the classical DKA architecture but incorporates strategic modifications that enhance target engagement. Its core consists of three essential components: [2] [4]

  • Diketo Acid Motif (-CO-CH₂-CO-COOH): This flexible linker adopts an enolized conformation in physiological conditions, forming a pseudo-cyclic structure ideal for bidentate metal coordination. The acidic proton (pKa ~4.5) enhances solubility and active-site binding through salt bridge formation with conserved lysine residues (e.g., Lys159 in HIV-1 IN) [3] [4].
  • Aryl Linker Region: Direct attachment of the DKA to a phenyl ring provides conformational rigidity and π-stacking capability with aromatic residues (Phe121, Tyr212).
  • 3,5-Bis(phenylmethoxy)phenyl Cap: This bulky, hydrophobic substituent occupies a viral-specific pocket inaccessible to human enzymes, driving selectivity. The meta-oriented benzyl ethers create a "molecular fork" that enhances van der Waals contacts with conserved regions.

Table 2: Pharmacophore Features and Functional Roles

Structural RegionKey FeaturesFunctional RoleMolecular Interactions
Diketo Acid CoreEnolization capability; Acidic pKaZinc/Magnesium chelation; SolubilityBidentate coordination to Mg²⁺; Salt bridge with Lys159
Central PhenylPlanar aromatic ring; Conjugation with DKAStructural rigidity; Electronic delocalizationπ-π stacking with Tyr212; Hydrophobic contact with Leu102
3,5-Bis(benzyloxy) CapHydrophobic; Sterically bulkySelectivity enhancement; Resistance mitigationVan der Waals contacts with IN hydrophobic pocket; Inhibition of viral DNA binding

The compound’s classification as an aromatic DKA distinguishes it from aliphatic analogs (e.g., 5CITEP). The extended π-system enhances DNA binding-site interactions critical for inhibiting the strand transfer step. Crucially, the benzyloxy groups introduce steric bulk that improves activity against resistant mutants by exploiting conserved regions less prone to mutation [4]. Molecular modeling confirms the cap occupies a "subpocket" near residue Thr124, explaining its resilience against Q148 mutations that impair first-generation IN inhibitors [4].

Significance of the 3,5-Bis(phenylmethoxy)phenyl Substituent in Bioactivity

The 3,5-bis(benzyloxy)phenyl moiety is not merely a steric bulk provider; it confers precise bioactivity enhancements through multi-faceted molecular interactions. Key advantages include: [4] [5] [6]

  • Enhanced Hydrophobic Pocket Engagement: The meta-oriented benzyl ethers extend into two hydrophobic subpockets in HIV-1 IN (Cavity I: Leu102, Val151; Cavity II: Thr125, Ala128). This dual occupancy increases binding affinity (ΔG = -9.2 kcal/mol) compared to monosubstituted analogs (ΔG = -7.1 kcal/mol) [4].
  • Improved Membrane Permeability: LogP increases to ~3.5 (vs. ~2.1 for unsubstituted phenyl-DKA), facilitating cellular uptake. The benzyl ethers maintain polarity balance—oxygen atoms form water bridges at the protein-solvent interface.
  • Resistance Mitigation: Retains sub-μM potency against clinically relevant IN mutants (e.g., 2.3-fold shift against G140S/Q148H vs. >100-fold for raltegravir) by targeting conserved regions [4].

Table 3: Bioactivity Impact of 3,5-Bis(phenylmethoxy)phenyl vs. Other Substituents

Substituent (R)HIV-1 IN ST IC₅₀ (μM)CC₅₀ (μM)Selectivity IndexKey Interactions
3,5-Bis(benzyloxy)0.07 ± 0.01>100>1428Dual hydrophobic pocket occupancy; Water-bridged H-bonds
4-Hydroxy1.2 ± 0.3>100>83H-bond to His114; Limited hydrophobic contact
3,5-Dimethyl0.9 ± 0.2>100>111Steric clash in subpocket; No polar anchoring
Unsubstituted phenyl5.8 ± 1.1>100>17Minimal pocket penetration; Weak van der Waals

Beyond HIV applications, this substituent shows versatility against other viral targets. The electron-rich aromatic system inhibits viral enzymes reliant on Mg²⁺-dependent catalysis, such as influenza endonuclease and hepatitis C polymerase [3] [6]. Chalcone-like flexibility allows adaptation to divergent active sites while maintaining the DKA-metal coordination—critical for broad-spectrum potential. Molecular dynamics simulations confirm the benzyloxy groups undergo induced-fit rotation (20°–40° dihedral adjustments) to accommodate distinct pocket geometries across viral enzymes [6].

Properties

Product Name

4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid

IUPAC Name

4-[3,5-bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid

Molecular Formula

C24H20O6

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C24H20O6/c25-22(14-23(26)24(27)28)19-11-20(29-15-17-7-3-1-4-8-17)13-21(12-19)30-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,27,28)

InChI Key

SLRLQBRWUMWEOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CC(=O)C(=O)O)OCC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

L-708906; L 708906; L708906; ARRY142886; ARRY-142886; ARRY 142886;

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CC(=O)C(=O)O)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.